

N-Nitrosofolic Acid: A Comprehensive Technical Review of Research

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Compound of Interest

Compound Name: *N-Nitrosofolicacid*

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Introduction

N-Nitrosofolic acid, a nitrosamine derivative of folic acid, has garnered attention within the scientific community primarily as a potential impurity in folic acid supplements and pharmaceuticals. Given the classification of many N-nitroso compounds as probable human carcinogens, understanding the synthesis, biological activity, and potential risks associated with N-Nitrosofolic acid is of paramount importance for public health and drug safety. This in-depth technical guide provides a comprehensive review of the existing literature on N-Nitrosofolic acid, with a focus on its chemical properties, analytical detection, biological effects, and the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of nitrosamine impurities and folic acid stability.

Chemical Properties and Synthesis

N-Nitrosofolic acid is structurally characterized by the addition of a nitroso group ($-N=O$) to the secondary amine in the p-aminobenzoylglutamic acid moiety of the folic acid molecule.

Synthesis:

The formation of N-Nitrosofolic acid typically occurs through the reaction of folic acid with a nitrosating agent, most commonly sodium nitrite, under acidic conditions.^[1] The reaction

proceeds via electrophilic attack of the nitrosonium ion (NO^+) on the secondary amine of folic acid.

While detailed proprietary synthesis protocols are not extensively published, the general laboratory-scale synthesis can be described as follows:

Experimental Protocol: Synthesis of N-Nitrosofolic Acid

- **Dissolution:** Folic acid is dissolved in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid) to facilitate the protonation of the pteridine ring and increase solubility.
- **Nitrosation:** A solution of sodium nitrite (NaNO_2) is added dropwise to the folic acid solution at a controlled temperature, typically between $0-5^\circ\text{C}$, to prevent decomposition of the reactants and product. The reaction is stirred for a specified period.
- **Purification:** The resulting N-Nitrosofolic acid can be purified using techniques such as recrystallization or column chromatography to remove unreacted starting materials and byproducts.
- **Characterization:** The identity and purity of the synthesized N-Nitrosofolic acid are confirmed using various analytical methods, including:
 - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the molecular structure and confirm the position of the nitroso group.
 - **Mass Spectrometry (MS):** Provides information on the molecular weight and fragmentation pattern of the compound.
 - **High-Performance Liquid Chromatography (HPLC):** Used to assess the purity of the final product.^[2]

Analytical Detection and Quantification

The detection and quantification of N-Nitrosofolic acid, particularly at trace levels in complex matrices like multivitamin supplements, present analytical challenges. The most widely accepted and sensitive method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^[3]

Experimental Protocol: LC-MS/MS for Quantification of N-Nitrosofolic Acid

A highly selective and sensitive LC-MS/MS method has been developed for the accurate quantification of N-Nitrosofolic acid in supplements.[3]

- Sample Preparation:
 - The sample (e.g., a multivitamin tablet) is extracted with a solution of 0.1% ammonia in methanol/water (1:9, v/v).[3]
 - An isotope-labeled internal standard, such as N-Nitrosofolic acid-d4, is added to the extraction solution to ensure accuracy and precision.[3]
- Chromatographic Separation:
 - Mobile Phase A: 0.1% formic acid in deionized water.[3]
 - Mobile Phase B: Methanol.[3]
 - A gradient elution is typically employed to achieve optimal separation from other components in the sample matrix.
- Mass Spectrometric Detection:
 - Ionization Mode: Negative ion electrospray ionization (ESI-).[3]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[3]

Table 1: LC-MS/MS Method Validation Parameters

Parameter	Result
Linearity (R^2)	> 0.995
Accuracy (Recovery)	83-110%
Precision (RSD)	< 3%
Limit of Detection (LOD)	4 µg/g (with respect to folic acid)
Limit of Quantification (LOQ)	10 µg/g (with respect to folic acid)

Data sourced from Zeng et al., 2024.[3]

Biological Activity and Toxicology

The biological effects of N-Nitrosofolic acid are a primary area of concern due to the known carcinogenic potential of many nitrosamines. Research in this area, though limited, has focused on its carcinogenicity and cytotoxicity.

Carcinogenicity

Early studies on the carcinogenicity of N-Nitrosofolic acid yielded inconclusive results.[4] However, a later study in newborn mice provided more definitive, albeit weak, evidence of its carcinogenic potential.

Experimental Protocol: Carcinogenicity Study in Newborn Mice

- Animal Model: Newborn mice.[1][5]
- Administration: Intraperitoneal (i.p.) injection.[1][5]
- Dosage: A single administration of N-Nitrosomethylurea (a related compound) has been used in similar studies to establish protocols.[1][5] Specific dosage for N-Nitrosofolic acid in these conclusive studies is not readily available in the public domain.
- Observation Period: Animals are typically observed for a significant portion of their lifespan to monitor for tumor development.

- Endpoint: The incidence of tumors in treated animals is compared to a control group.

Table 2: Carcinogenicity Data of N-Nitrosofolic Acid in Newborn Mice

Compound	Dose	Route	Animal Model	Tumor Incidence	Tumor Type
N-Nitrosofolic acid	-	i.p.	Newborn mice	Weakly carcinogenic	-

Information is based on summaries of studies, specific quantitative data is limited.[6]

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of N-Nitrosofolic acid against human cancer cell lines, suggesting a potential for inducing cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

- Cell Culture: Human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells are cultured in appropriate media and conditions.
- Treatment: Cells are treated with varying concentrations of N-Nitrosofolic acid for specific time periods (e.g., 24, 48, 72 hours).
- MTT Incubation: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO, isopropanol).[4]
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Table 3: Cytotoxicity of N-Nitrosofolic Acid in Human Cancer Cell Lines

Cell Line	IC ₅₀ (μM)
HL-60 (Human Promyelocytic Leukemia)	~10-20
MCF-7 (Human Breast Cancer)	~10-20

Data is indicative and based on available research summaries; specific experimental values may vary.

Molecular Mechanisms of Action

The precise molecular mechanisms underlying the biological effects of N-Nitrosofolic acid are not yet fully elucidated. However, existing research points towards the induction of oxidative stress as a key contributing factor. There is also speculation about the involvement of signaling pathways such as PI3K/Akt, though direct evidence for N-Nitrosofolic acid is currently lacking.

Oxidative Stress

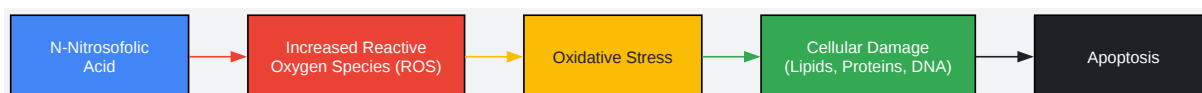
It is hypothesized that N-Nitrosofolic acid can induce oxidative stress by increasing the production of reactive oxygen species (ROS) within cells. This can lead to cellular damage and, ultimately, apoptosis.

Experimental Protocol: Measurement of Reactive Oxygen Species (ROS)

The generation of intracellular ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

- **Cell Treatment:** Cells are treated with N-Nitrosofolic acid for a specified duration.
- **Probe Loading:** Cells are incubated with DCFH-DA, which is cell-permeable and non-fluorescent.
- **ROS Detection:** Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

- **Fluorescence Measurement:** The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer, with the intensity being proportional to the level of intracellular ROS.



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Caption: Proposed mechanism of N-Nitrososulfonic acid-induced cytotoxicity via oxidative stress.

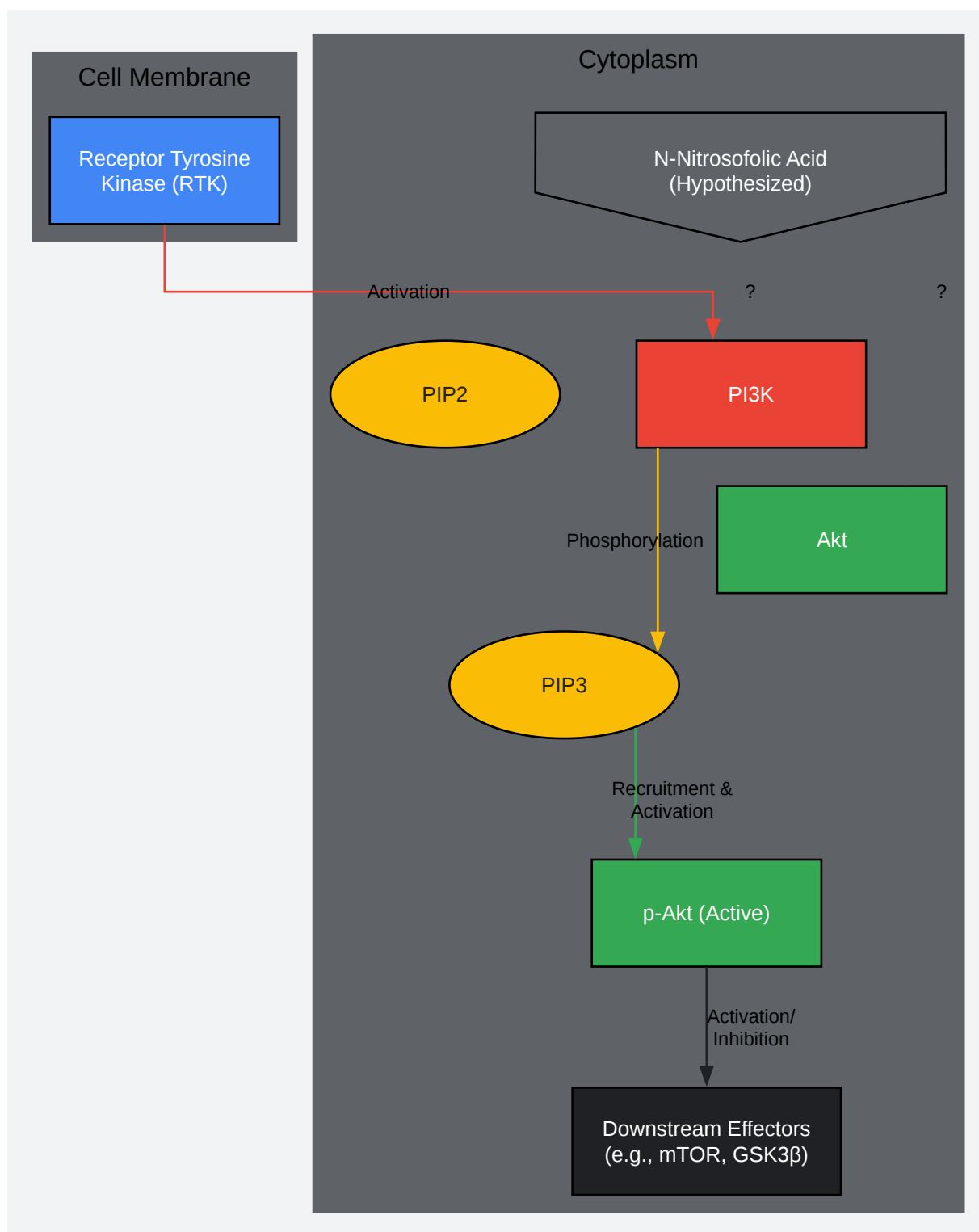
Potential Involvement of PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. While direct evidence linking N-Nitrososulfonic acid to this pathway is absent, nitric oxide (NO), a related molecule, has been shown to modulate PI3K/Akt signaling.[7][8] It is plausible that N-Nitrososulfonic acid, as a nitroso-containing compound, could also influence this pathway. Further research, such as Western blot analysis for key phosphorylated proteins like Akt, is necessary to investigate this potential mechanism.

Experimental Protocol: Western Blot for PI3K/Akt Pathway Activation

- **Cell Lysis:** Cells treated with N-Nitrososulfonic acid are lysed to extract total protein.
- **Protein Quantification:** The protein concentration of the lysates is determined using a suitable assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- **Protein Transfer:** The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for phosphorylated and total forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt).

- Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.



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Caption: Hypothesized interaction of N-Nitrosofolic acid with the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The research on N-Nitrosofolic acid to date has established it as a relevant nitrosamine impurity with detectable levels in consumer products. While initial toxicological studies were inconclusive, more recent work suggests weak carcinogenicity and in vitro cytotoxicity, likely mediated through the induction of oxidative stress. The development of sensitive analytical methods like LC-MS/MS is crucial for monitoring its presence in folic acid-containing products.

However, significant knowledge gaps remain. Future research should focus on:

- **Detailed Mechanistic Studies:** Elucidating the precise signaling pathways affected by N-Nitrosofolic acid is critical. Investigating its impact on pathways like PI3K/Akt, MAPK, and apoptosis-related cascades will provide a clearer understanding of its biological effects.
- **Comprehensive Toxicological Profiling:** More robust in vivo carcinogenicity and long-term toxicity studies are needed to accurately assess the risk to human health.
- **Formation Kinetics and Mitigation Strategies:** Understanding the kinetics of N-Nitrosofolic acid formation under various conditions (e.g., in different food matrices and during digestion) will be vital for developing strategies to mitigate its formation in food and pharmaceutical products.

Addressing these research questions will be essential for regulatory agencies, manufacturers, and the scientific community to ensure the safety of folic acid supplementation and to better understand the broader implications of nitrosamine impurities in the human diet and medicine.

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